(3R)-2-Azabicyclo[2.2.2]octane-3-carboxylic acid
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Overview
Description
(3R)-2-Azabicyclo[222]octane-3-carboxylic acid is a bicyclic compound featuring a nitrogen atom within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3R)-2-Azabicyclo[2.2.2]octane-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the annulation of a cyclopentane ring, which can be performed using readily available starting materials and conventional chemical transformations. This approach minimizes the need for extensive chromatographic purifications .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as cyclization, functional group transformations, and purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: (3R)-2-Azabicyclo[2.2.2]octane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(3R)-2-Azabicyclo[2.2.2]octane-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and natural products.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of (3R)-2-Azabicyclo[2.2.2]octane-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used .
Comparison with Similar Compounds
2-Azabicyclo[3.2.1]octane: This compound features a similar bicyclic structure but with different ring sizes and nitrogen positioning.
8-Azabicyclo[3.2.1]octane: Another related compound with a different bicyclic framework and potential biological activities.
Uniqueness: (3R)-2-Azabicyclo[2.2.2]octane-3-carboxylic acid is unique due to its specific ring structure and stereochemistry, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(3R)-2-azabicyclo[2.2.2]octane-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c10-8(11)7-5-1-3-6(9-7)4-2-5/h5-7,9H,1-4H2,(H,10,11)/t5?,6?,7-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDIUZWIFYIATRZ-KPGICGJXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC1C(N2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2CCC1[C@@H](N2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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